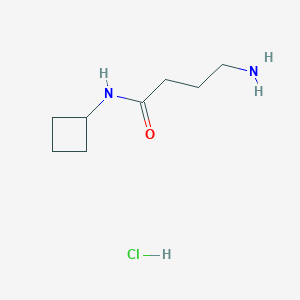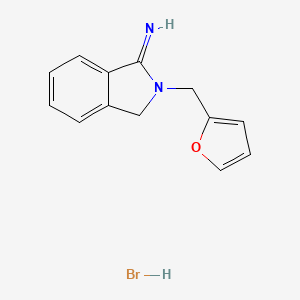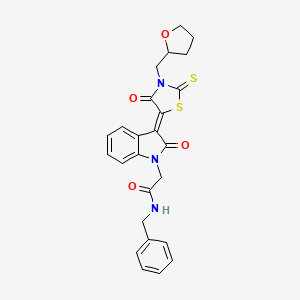![molecular formula C13H11Cl3FNO B2811638 [4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine hydrochloride CAS No. 2089255-76-3](/img/structure/B2811638.png)
[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for “[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine hydrochloride” is 1S/C13H10Cl2FNO.ClH/c14-9-2-1-8(7-17)13(5-9)18-10-3-4-12(16)11(15)6-10;/h1-6H,7,17H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Occurrence and Toxicity of Environmental Pollutants
Studies have focused on the occurrence, toxicity, and degradation of environmental pollutants like triclosan (TCS), which shares structural similarities with halogenated phenyl compounds. TCS, used in various consumer products, has been extensively studied for its environmental persistence, potential for bioaccumulation, and transformation into more toxic compounds. Its widespread use raises concerns about the development of antibiotic-resistant bacteria and its effects on aquatic organisms (Bedoux et al., 2012).
Pharmacological Properties of Phenolic Compounds
Research on phenolic compounds like chlorogenic acid (CGA) highlights their antioxidant, antibacterial, and various therapeutic roles. CGA, found in green coffee extracts and tea, is studied for its potential in treating metabolic disorders, demonstrating the vast potential of phenolic compounds in pharmacology and nutrition (Naveed et al., 2018).
Advanced Oxidation Processes for Environmental Cleanup
Investigations into the use of advanced oxidation processes (AOPs) for the removal of persistent organic pollutants from water resources have been a significant area of research. Such processes are crucial for treating wastewater from industries, including those producing pesticides, where compounds like 2,4-D and its derivatives are a concern (Goodwin et al., 2018).
Development of Chemosensors
Research on the development of chemosensors based on specific phenolic compounds for detecting a wide range of analytes, including metal ions and pH, underscores the importance of these compounds in analytical chemistry. These sensors' high selectivity and sensitivity have broad applications in environmental monitoring and diagnostics (Roy, 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FNO.ClH/c14-9-2-1-8(7-17)13(5-9)18-10-3-4-12(16)11(15)6-10;/h1-6H,7,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGNHBSDAXRFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=CC(=C2)Cl)CN)Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl3FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2811560.png)
![1-[4-(1,2,4-Oxadiazol-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2811561.png)
![1-[2-(4-Nitrophenyl)ethyl]piperidine-4-carbaldehyde](/img/structure/B2811563.png)

![(5-Tert-butyl-1,2-oxazol-3-yl)methyl 4-[(prop-2-enoylamino)methyl]benzoate](/img/structure/B2811570.png)

![7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B2811573.png)
![N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2811574.png)


![3-bromo-N-[2-(1H-indol-3-ylthio)ethyl]benzamide](/img/structure/B2811577.png)
![2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide](/img/structure/B2811578.png)